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Compound of Interest

Compound Name: 2,2-Diphenylpropionic acid

Cat. No.: B146859

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2-
Diphenylpropionic acid (CAS No: 5558-66-7), a vital compound in chemical and
pharmaceutical research. This document details the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
acquiring this information, to facilitate structural elucidation and quality control.

Spectroscopic Data Summary

The structural identity of 2,2-Diphenylpropionic acid (CisH14032) is confirmed through the
combined interpretation of NMR, IR, and MS data. The key quantitative findings are
summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Due to the limited availability of public experimental data for 2,2-Diphenylpropionic
acid, the following tables include typical chemical shift ranges for the functional groups present
in the molecule.

Table 1: *H NMR Spectral Data for 2,2-Diphenylpropionic Acid
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Carboxylic Acid (-
~10-13 Broad Singlet 1H
COOH)
_ Aromatic Protons
~7.2-75 Multiplet 10H
(CeHbs)
~1.9 Singlet 3H Methyl Protons (-CHs)

Table 2: 13C NMR Spectral Data for 2,2-Diphenylpropionic Acid

Chemical Shift (6) ppm Carbon Assignment

~175-185 Carboxylic Carbon (C=0)

Aromatic C (quaternary, attached to the

10145 propionic acid moiety)
~125-130 Aromatic CH

~50-60 Quaternary Carbon (-C(Ph)z2)
~25-30 Methyl Carbon (-CHs)

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies. The data presented is based on typical values for
carboxylic acids and aromatic compounds.[1]

Table 3: Key IR Absorption Bands for 2,2-Diphenylpropionic Acid
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Frequency Range (cm™?)

Bond Vibration

Description

Very broad, characteristic of a

2500-3300 O-H stretch ] o
carboxylic acid dimer.[1]
~3030 C-H stretch (sp?) Aromatic C-H
~2970 C-H stretch (sp?) Aliphatic C-H
Strong, sharp absorption for
1680-1710 C=0 stretch ) ]
the carboxylic acid carbonyl.[1]
Aromatic ring skeletal
1450-1600 C=C stretch o
vibrations
1210-1320 C-O stretch Coupled with O-H bend[1]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular weight of 2,2-Diphenylpropionic acid is 226.27 g/mol .[2]

Table 4: Mass Spectrometry Data for 2,2-Diphenylpropionic Acid

. Relative Intensity Proposed
m/z Ratio Notes
(%) Fragment
226 2.5 [C15H1402]* Molecular lon (M+)[2]
Base Peak, loss of the
181 100.0 [M - COOH]*
carboxyl group[2]
103 Not specified [CsH7]* Phenylmethyl cation
57 2.4 [CaHo]* tert-Butyl cation
55 2.2 [CaH7]* Butenyl cation
43 5.2 [CsH7]* Propyl cation

Data sourced from PubChem CID 79676, GC-MS analysis.[2]
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

e Sample Preparation:

o For 'H NMR, accurately weigh approximately 15-25 mg of 2,2-Diphenylpropionic acid.
For 13C NMR, a larger sample of 50-100 mg is recommended.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial. To ensure complete dissolution, the sample can
be gently vortexed.

o Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal
reference standard (6 = 0.00 ppm).

o Using a glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube,
avoiding the transfer of any solid particulates.

o Data Acquisition:
o Place the NMR tube in the spectrometer's probe.
o The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

o Acquire the *H and 13C spectra according to the instrument's standard procedures. For 13C
NMR, proton decoupling is typically used to simplify the spectrum.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase and baseline correct the resulting spectrum.

[e]

Calibrate the chemical shift scale using the TMS reference.

o

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.
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o Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
structure.

FTIR Spectroscopy Protocol (KBr Pellet Method)

e Sample Preparation:

[e]

Thoroughly clean and dry an agate mortar and pestle.[3][4]

o Add approximately 1-2 mg of 2,2-Diphenylpropionic acid to the mortar and grind to a
fine powder.

o Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4]

o Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogenous
mixture.[5] The concentration of the sample in KBr should be in the range of 0.2% to 1%.

[6]
o Pellet Formation:
o Place the powder mixture into a pellet die.

o Press the mixture in a hydraulic press at a pressure of approximately 8-10 tons for a few
minutes.[7] This will form a thin, transparent or translucent pellet.[5]

o Data Acquisition:

o Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR
spectrometer.

o Obtain the IR spectrum, typically in the range of 4000-400 cm~1.

o A background spectrum of a pure KBr pellet or empty sample compartment should be run
and subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS with Electron
lonization)
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e Sample Preparation:

o Prepare a dilute solution of 2,2-Diphenylpropionic acid (approximately 10 pg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.[8]

o Ensure the sample is fully dissolved and free of particulate matter. Centrifugation may be
used if necessary.[8]

o Transfer the solution to a 1.5 mL glass autosampler vial.[8]
e Instrument Setup:

o Gas Chromatography (GC):

Column: A non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane
stationary phase (e.g., DB-5ms), is suitable for separating aromatic compounds.

» [njector: Set the injector temperature to approximately 250°C. A splitless injection mode
is often used for dilute samples.

= Oven Program: A temperature ramp is used to elute the compound. For example, start
at a lower temperature (e.g., 70°C), hold for a minute, then ramp up to a higher
temperature (e.g., 300°C) at a rate of 10-15°C/min.

» Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
o Mass Spectrometry (MS):
» |onization: Use Electron lonization (El) at a standard energy of 70 eV.

» Analyzer: The mass analyzer (e.g., quadrupole) is set to scan a mass range that
includes the molecular weight of the analyte and its expected fragments (e.g., m/z 40-
300).

» Temperatures: The ion source and transfer line temperatures are typically set to 230°C
and 280°C, respectively.

» Data Acquisition and Analysis:
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o Inject a small volume (e.g., 1 pL) of the sample solution into the GC-MS system.

o The acquired data will show a chromatogram with a peak corresponding to 2,2-
Diphenylpropionic acid at a specific retention time.

o The mass spectrum corresponding to this chromatographic peak is then analyzed to
identify the molecular ion and the fragmentation pattern, which are compared to spectral
libraries for confirmation.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
2,2-Diphenylpropionic acid.
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Caption: Workflow for the spectral analysis of 2,2-Diphenylpropionic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b146859?utm_src=pdf-body-img
https://www.benchchem.com/product/b146859?utm_src=pdf-body
https://www.benchchem.com/product/b146859?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. orgchemboulder.com [orgchemboulder.com]

2. 2,2-Diphenylpropionic acid | C15H1402 | CID 79676 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 3. pelletpressdiesets.com [pelletpressdiesets.com]
e 4. shimadzu.com [shimadzu.com]

e 5. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For
Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

e 6. eng.uc.edu [eng.uc.edu]
e 7.youtube.com [youtube.com]
¢ 8. uoguelph.ca [uoguelph.ca]

¢ To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Analysis of
2,2-Diphenylpropionic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146859#spectral-data-of-2-2-diphenylpropionic-acid-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.orgchemboulder.com/Spectroscopy/specttutor/carbacid.shtml
https://pubchem.ncbi.nlm.nih.gov/compound/79676
https://pubchem.ncbi.nlm.nih.gov/compound/79676
https://www.pelletpressdiesets.com/pages/kbr-pellet-press
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://kindle-tech.com/faqs/how-do-you-prepare-kbr-pellets-for-observation
https://kindle-tech.com/faqs/how-do-you-prepare-kbr-pellets-for-observation
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.youtube.com/watch?v=iwQQMF_Gsj8
https://www.uoguelph.ca/aac/system/files/GC-MS%20Sample%20Preparation%20Guidelines-2021.pdf
https://www.benchchem.com/product/b146859#spectral-data-of-2-2-diphenylpropionic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b146859#spectral-data-of-2-2-diphenylpropionic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b146859#spectral-data-of-2-2-diphenylpropionic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b146859#spectral-data-of-2-2-diphenylpropionic-acid-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146859?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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